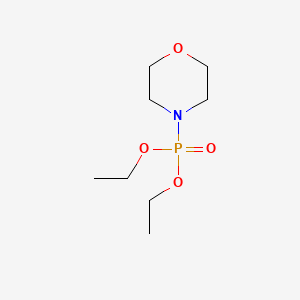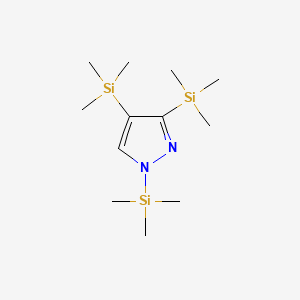
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid is a chemical compound with a unique structure that includes an amino group, a sulfonothioyl group, and a butanoic acid backbone
Vorbereitungsmethoden
The synthesis of (2R)-2-amino-4-oxidosulfonothioylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product with high purity. Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent selection, to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for amino acid derivatives and peptides. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Additionally, it is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Wirkmechanismus
The mechanism of action of (2R)-2-amino-4-oxidosulfonothioylbutanoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence cellular signaling pathways. The sulfonothioyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins and enzymes. This interaction can lead to changes in protein function and cellular responses .
Vergleich Mit ähnlichen Verbindungen
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid can be compared with other similar compounds, such as (2R)-2-amino-4-methoxy-4-oxobutanoic acid and (2R)-2-amino-4-hydroxy-4-oxobutanoic acid. These compounds share a similar backbone but differ in their functional groups, which can significantly impact their chemical properties and biological activities.
Eigenschaften
Molekularformel |
C4H8NO4S2- |
|---|---|
Molekulargewicht |
198.2 g/mol |
IUPAC-Name |
(2R)-2-amino-4-oxidosulfonothioylbutanoic acid |
InChI |
InChI=1S/C4H9NO4S2/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/p-1/t3-/m1/s1 |
InChI-Schlüssel |
GLNYGUGVGMUOAR-GSVOUGTGSA-M |
Isomerische SMILES |
C(CS(=O)(=S)[O-])[C@H](C(=O)O)N |
Kanonische SMILES |
C(CS(=O)(=S)[O-])C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)





![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)

